Ethyl 4-[({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate
Overview
Description
Ethyl 4-[({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate typically involves multiple steps. One common method starts with the preparation of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2-thione, which is then reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. The resulting intermediate undergoes further reactions to introduce the benzoate moiety and complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-boiling solvents like pyridine and strong bases to ensure high yields and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The thieno[2,3-d]pyrimidine core can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the amino and ester groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and bases like potassium carbonate. Reaction conditions often involve solvents like ethanol or pyridine and may require heating or refluxing .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the core structure .
Scientific Research Applications
Ethyl 4-[({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 4-[({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
- 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2-thione
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
Ethyl 4-[({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate is unique due to its specific combination of functional groups and the thieno[2,3-d]pyrimidine core. This structure provides distinct chemical properties and potential biological activities that differentiate it from similar compounds .
Properties
IUPAC Name |
ethyl 4-[[[2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-4-27-19(26)14-7-5-13(6-8-14)9-22-15(25)10-28-20-23-17(21)16-11(2)12(3)29-18(16)24-20/h5-8H,4,9-10H2,1-3H3,(H,22,25)(H2,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILCERUYMNGOTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CNC(=O)CSC2=NC(=C3C(=C(SC3=N2)C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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